[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1114872-13-7
VCID: VC4269791
InChI: InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H18ClNO4S
Molecular Weight: 439.91

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

CAS No.: 1114872-13-7

Cat. No.: VC4269791

Molecular Formula: C23H18ClNO4S

Molecular Weight: 439.91

* For research use only. Not for human or veterinary use.

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone - 1114872-13-7

Specification

CAS No. 1114872-13-7
Molecular Formula C23H18ClNO4S
Molecular Weight 439.91
IUPAC Name [4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Standard InChI InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3
Standard InChI Key KETRRTIIVDBXNG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics

The molecular formula for this compound is C17H16ClNO3SC_{17}H_{16}ClNO_3S
, and its structure features a benzothiazine core characterized by a fused benzene and thiazine ring. The presence of the 4-chlorophenyl group and the 4-ethoxyphenyl group enhances its chemical reactivity, while the dioxido moiety contributes to its biological activity.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions:

  • Formation of Benzothiazine Core: The initial step may involve cyclization reactions between appropriate thioketones and aromatic aldehydes.

  • Introduction of Functional Groups: Subsequent steps include halogenation and etherification to incorporate the chlorophenyl and ethoxyphenyl groups.

  • Dioxido Formation: The dioxido group can be introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reaction Conditions

Typical reaction conditions include:

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

  • Catalysts: Palladium or copper salts may be utilized to facilitate specific transformations.

Biological Activities

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Many derivatives show significant antibacterial and antifungal effects.

  • Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action

The biological activity is often linked to the compound's ability to interact with biological macromolecules such as enzymes or receptors:

Activity TypeMechanism Description
AntimicrobialInhibition of cell wall synthesis or function
AnticancerInduction of apoptosis in cancer cells

Applications in Medicinal Chemistry

The unique properties of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone position it as a candidate for various therapeutic applications:

  • Drug Development: Potential lead compound for developing new antibiotics or anticancer agents.

  • Pharmaceutical Research: Investigated for its pharmacokinetic properties and interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison with other benzothiazine derivatives highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
BenzothiazineBasic benzothiazine structureAntimicrobialLess complex than target compound
2-Amino-benzothiazoleAmino group on benzothiazoleAnticancerDifferent substituents affect activity
5-MethylbenzothiazoleMethyl group additionAnti-inflammatoryStructural variation impacts solubility

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